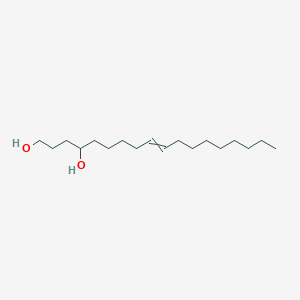

Octadec-9-ene-1,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

656242-14-7 |

|---|---|

Molecular Formula |

C18H36O2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

octadec-9-ene-1,4-diol |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19/h9-10,18-20H,2-8,11-17H2,1H3 |

InChI Key |

FQRABTHSGRPHIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCC(CCCO)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Octadec 9 Ene 1,4 Diol and Its Analogues

Catalytic Olefin Metathesis for Precision Synthesis

Catalytic olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This technology has proven exceptionally useful for converting renewable resources like vegetable oils and their constituent fatty acids into valuable chemicals, including long-chain unsaturated diols.

Cross-Metathesis with Oleic Acid/Alcohol Derivatives as Precursors

Cross-metathesis (CM) offers a strategic route to asymmetrically functionalized olefins by reacting two different alkene partners. ias.ac.in In the context of synthesizing long-chain diols, derivatives of oleic acid (a C18 monounsaturated fatty acid) are frequently used as renewable starting materials. chemrxiv.org A notable strategy involves the cross-metathesis of methyl oleate (B1233923) with cis-2-butene-1,4-diol (B44940). This reaction aims to create α,ω-bifunctional compounds that can serve as precursors to polymers and other specialty chemicals. chemrxiv.orgchemrxiv.org

The reaction between methyl oleate and cis-2-butene-1,4-diol, facilitated by a ruthenium catalyst, yields methyl (E)-11-hydroxyundec-9-enoate. chemrxiv.org The symmetrical nature and internal olefin of cis-2-butene-1,4-diol are advantageous as they minimize the formation of undesired self-metathesis byproducts. chemrxiv.org Subsequent chemical modifications of the resulting product can lead to various useful intermediates. chemrxiv.orgchemrxiv.org This approach demonstrates the utility of CM in constructing long-chain molecules with hydroxyl functionality from readily available oleochemicals.

Self-Metathesis Strategies for Dimeric Diol Formation

Self-metathesis, or homometathesis, provides an efficient pathway to create symmetrical molecules from a single olefin precursor. When applied to fatty acid esters like methyl oleate, this reaction produces a long-chain α,ω-dicarboxylic acid ester and a corresponding hydrocarbon. researchgate.net Specifically, the self-metathesis of methyl oleate yields dimethyl octadec-9-enedioate and 9-octadecene. ias.ac.in

This C18 diester is a direct precursor to octadec-9-ene-1,18-diol, a valuable analogue of the target compound. The diester can be readily converted to the corresponding diol through a subsequent hydrogenation step. researchgate.netrsc.org A key advantage of this strategy, particularly when starting with polyunsaturated fatty acids, is that the reaction can be driven to completion by the removal of volatile byproducts like cyclohexa-1,4-diene and hex-3-ene. rsc.org This solvent-free, high-conversion method represents a sustainable route to producing symmetrical, long-chain unsaturated diols that are important monomers for polyesters. researchgate.netrsc.org

Evaluation of Ruthenium-Based Catalysts (e.g., Grubbs, Hoveyda-Grubbs) in Diol Synthesis

The success of olefin metathesis in synthesizing complex molecules from functionalized precursors like fatty acids is largely due to the development of well-defined ruthenium-based catalysts. nih.gov These catalysts are known for their high reactivity, functional group tolerance, and stability in air and moisture. nih.govharvard.edu The most prominent among these are the Grubbs and Hoveyda-Grubbs catalysts.

Grubbs Catalysts: The first-generation (G-I) and second-generation (G-II) Grubbs catalysts, featuring tricyclohexylphosphine (B42057) and N-heterocyclic carbene (NHC) ligands respectively, have been widely used. harvard.eduorganic-chemistry.org G-II catalysts generally exhibit higher activity and stability due to the properties of the NHC ligand. harvard.edu In the self-metathesis of methyl oleate, first-generation catalysts can provide moderate yields and high selectivity for the desired C18 diester. In contrast, second-generation catalysts can sometimes promote extensive olefin isomerization, leading to a wider distribution of products. researchgate.net

Hoveyda-Grubbs Catalysts: These catalysts are characterized by a chelating isopropoxybenzylidene ligand, which imparts increased stability. mdpi.comnih.gov The second-generation Hoveyda-Grubbs catalyst (HG-II) is particularly noted for its stability, even in some protic media, making it applicable to a wide range of metathesis reactions. mdpi.com Modifications to the Hoveyda-Grubbs structure have been explored to fine-tune reactivity and stability. mdpi.comnih.gov For the cross-metathesis of methyl oleate with cis-2-butene-1,4-diol, the Stewart-Grubbs catalyst, a first-generation Hoveyda-type catalyst, has been shown to provide excellent yields under optimized conditions. chemrxiv.org

The choice of catalyst is critical and depends on the specific substrates and desired outcome, balancing reactivity with selectivity to minimize unwanted side reactions like olefin isomerization. researchgate.netresearchgate.net

| Catalyst Type | Key Ligands | General Characteristics | Performance in Fatty Acid Metathesis |

|---|---|---|---|

| Grubbs First-Generation (G-I) | Bis(tricyclohexylphosphine) | Good functional group tolerance, commercially available. harvard.edu | Moderate yields and high selectivity in methyl oleate self-metathesis. researchgate.net |

| Grubbs Second-Generation (G-II) | N-Heterocyclic Carbene (NHC), Tricyclohexylphosphine | Higher activity and thermal stability than G-I. harvard.eduorganic-chemistry.org | Can lead to olefin isomerization, resulting in a mixture of diester products. researchgate.net |

| Hoveyda-Grubbs First-Generation | Isopropoxybenzylidene, Tricyclohexylphosphine | Increased stability, slower initiation. sigmaaldrich.com | Excellent yields in cross-metathesis of methyl oleate with cis-2-butene-1,4-diol. chemrxiv.org |

| Hoveyda-Grubbs Second-Generation (HG-II) | N-Heterocyclic Carbene (NHC), Isopropoxybenzylidene | High stability, high activity, widely applicable. mdpi.comnih.gov | Can promote isomerization under certain conditions; highly active for various CM and RCM reactions. researchgate.net |

Process Optimization and Reaction Engineering for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the metathesis of fatty acid derivatives requires careful optimization of reaction parameters. Key factors include catalyst selection and loading, temperature, pressure, and the removal of volatile byproducts. ias.ac.insigmaaldrich.com

Catalyst Loading: High catalyst loadings are generally not necessary and can sometimes lead to unwanted side reactions. sigmaaldrich.com For solvent-free self-metathesis of monounsaturated fatty acids, catalyst loadings as low as 0.005 mol% have proven effective, achieving high turnover numbers. researchgate.net

Temperature: The reaction temperature influences both the rate of reaction and catalyst stability. For instance, the cross-metathesis of methyl oleate with cis-2-butene-1,4-diol using a Stewart-Grubbs catalyst was optimized at 0 °C to achieve excellent yields. chemrxiv.org

Byproduct Removal: Olefin metathesis is an equilibrium-driven process. wikipedia.org In self-metathesis reactions that produce a volatile co-product (e.g., ethylene (B1197577) or cyclohexa-1,4-diene), applying a vacuum or distilling the byproduct from the reaction mixture is a crucial strategy to shift the equilibrium towards the desired dimeric product, often achieving full conversion. rsc.orgutc.edu

Solvent and Concentration: While many metathesis reactions of fatty acids can be performed solvent-free, the choice of solvent can be important in other cases. researchgate.net The concentration of substrates must be optimized to favor the desired intermolecular reaction over potential intramolecular side reactions or polymerization. sigmaaldrich.com

Mechanistic Pathway Elucidation in Olefin Metathesis of Functionalized Alkenes

The generally accepted mechanism for transition metal-catalyzed olefin metathesis was first proposed by Hérisson and Chauvin. wikipedia.orgharvard.edu This mechanism involves a series of [2+2] cycloaddition and cycloreversion steps between the olefin substrate and a metal-alkylidene (carbene) species, proceeding through a four-membered metallacyclobutane intermediate. mdpi.com

The catalytic cycle for ruthenium-based catalysts is initiated by the dissociation of a ligand (typically a phosphine (B1218219) in first-generation catalysts) from the precatalyst to form a more reactive 14-electron intermediate. nih.govharvard.edu This species then reacts with the substrate olefin to form the key metallacyclobutane. Productive cycloreversion of this intermediate releases a new olefin product and a new metal-alkylidene, which continues the catalytic cycle. mdpi.com The presence of functional groups, such as the ester in methyl oleate, is well-tolerated by modern ruthenium catalysts, which is a primary reason for their widespread use in oleochemistry. nih.govharvard.edu The specific pathway, whether dissociative (ligand detaches first) or associative (olefin coordinates first), can be influenced by the catalyst's ligand sphere and the reaction conditions. harvard.edu

Hydroformylation and Subsequent Reduction Pathways for Unsaturated Hydrocarbons

An alternative synthetic route to long-chain diols from unsaturated precursors is hydroformylation, also known as the oxo process. wikipedia.org This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, typically using a transition metal catalyst (often rhodium or cobalt) with carbon monoxide and hydrogen (syngas). wikipedia.orgnih.gov The resulting aldehydes can then be reduced to alcohols.

When this two-step process—hydroformylation followed by hydrogenation—is performed in a single pot, it is often referred to as reductive hydroformylation or hydrohydroxymethylation. rsc.orgnih.gov This tandem reaction converts an alkene directly into a primary alcohol, effectively adding a -CH₂OH group.

This methodology has been successfully applied to functionalize unsaturated fatty esters. For instance, Jojoba oil esters have been converted into diols via a rhodium/amine catalyzed hydrohydroxymethylation, achieving full conversion and a 99% yield of alcohol products under optimized conditions. rsc.org This demonstrates the potential of hydroformylation as a powerful tool for introducing hydroxyl groups into long-chain unsaturated molecules, providing a pathway to biobased diols for applications such as polyurethane synthesis. rsc.orgresearchgate.net

Advanced Olefin Functionalization via Directed Hydroxylation and C-H Activation

The synthesis of 1,4-diols from simple alkenes represents a significant challenge in organic chemistry, requiring precise control over regioselectivity and functional group compatibility. Modern synthetic methods, particularly those involving directed C-H activation, have emerged as powerful tools for achieving such transformations. While direct synthesis of octadec-9-ene-1,4-diol through these methods is not extensively documented, the conversion of terminal alkenes to 1,4-diols provides a clear strategic blueprint. nih.gov

One such strategy involves a formal homoallylic C-H oxidation of 1-alkenes. nih.govnih.gov This process is initiated by the installation of a chelating auxiliary group, such as a Si,N-type ligand, onto the alkene. This directing group then facilitates an iridium-catalyzed C-H silylation at the unactivated δ-C(sp³)-H bond, leading to the formation of a silolane intermediate. Subsequent oxidation of the carbon-silicon bonds yields the desired 1,4-diol. nih.govnih.gov This methodology has been demonstrated to have a broad substrate scope and good functional group tolerance, making it applicable to the selective 1,4-oxygenation of various natural products and their derivatives. nih.gov

Another approach to the formation of diols involves guided C-H functionalization. For instance, a carbamate (B1207046) directing group can be used to facilitate a 1,6-hydrogen transfer, leading to the formation of a 1,3-diol. nih.gov While this produces a 1,3-diol, the underlying principle of using a directing group to achieve regioselective hydroxylation of an unactivated C-H bond is a key concept in modern organic synthesis.

The application of these principles to the synthesis of octadec-9-ene-1,4-diol would likely involve the use of a starting material such as 1-octadecene. The strategic installation of a directing group would be crucial to guide the hydroxylation to the C-4 position.

Chemical Modification of Naturally Occurring Alkenols Towards Octadec-9-ene-1,4-diol

The chemical modification of readily available natural products is an attractive strategy for the synthesis of complex molecules. Ricinoleic acid ((9Z,12R)-12-Hydroxyoctadec-9-enoic acid), the major component of castor oil, is a particularly valuable starting material due to its inherent hydroxyl group and double bond. wikipedia.orgnih.gov

The structure of ricinoleic acid provides a platform for the synthesis of various long-chain functionalized molecules. researchgate.net For instance, the synthesis of (S,Z)-heptadec-9-en-7-amine has been achieved from ricinoleic acid through a whole-cell cascade reaction. researchgate.net While the direct conversion of ricinoleic acid to octadec-9-ene-1,4-diol is not explicitly detailed in the literature, its structure suggests a plausible synthetic route. This would likely involve the reduction of the carboxylic acid moiety to a primary alcohol, which would yield the desired 1,12-diol structure. To obtain the 1,4-diol, more complex chemical transformations would be necessary, potentially involving protection of the existing alcohol and double bond, followed by regioselective introduction of a second hydroxyl group.

The development of new synthetic routes for polymers derived from ricinoleic acid, such as polyricinoleic acid, further highlights its versatility as a renewable chemical feedstock. nih.gov

Advanced Analytical Chemistry for Structural Confirmation and Process Monitoring

Comprehensive Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of Octadec-9-ene-1,4-diol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. For Octadec-9-ene-1,4-diol, the spectrum would exhibit characteristic signals corresponding to the different types of protons in the molecule. Protons on the carbons bearing the hydroxyl groups (C1 and C4) would appear as distinct multiplets. The olefinic protons at the C9 and C10 positions would resonate in a specific downfield region, with their coupling constants providing information about the geometry (cis or trans) of the double bond. The numerous methylene (B1212753) protons of the long alkyl chain would produce a complex, overlapping signal in the upfield region of the spectrum. The terminal methyl protons would appear as a distinct triplet.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in Octadec-9-ene-1,4-diol would give a separate signal. The carbons attached to the electron-withdrawing hydroxyl groups (C1 and C4) and the sp²-hybridized carbons of the double bond (C9 and C10) would be shifted downfield compared to the sp³-hybridized carbons of the alkyl chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further aiding in the complete assignment of the carbon skeleton. multiscreensite.comruc.dk

Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Features of Octadec-9-ene-1,4-diol

| Structural Feature | Nucleus | Expected Chemical Shift (δ) in ppm | Notes |

|---|---|---|---|

| Olefinic Protons | ¹H | 5.3 - 5.5 | Chemical shift and coupling constants are diagnostic of double bond geometry (cis/trans). |

| Carbinol Protons | ¹H | 3.4 - 4.2 | Protons on carbons bearing the -OH groups (C1-H, C4-H). |

| Hydroxyl Protons | ¹H | 1.0 - 5.0 | Broad signal, position is concentration and solvent dependent; can be exchanged with D₂O. researchgate.net |

| Allylic Protons | ¹H | ~2.0 | Protons on carbons adjacent to the double bond (C8-H₂, C11-H₂). |

| Aliphatic Chain Protons | ¹H | 1.2 - 1.6 | Complex multiplet for the -(CH₂)n- protons. |

| Terminal Methyl Protons | ¹H | ~0.9 | Triplet signal for the terminal CH₃ group. |

| Olefinic Carbons | ¹³C | 120 - 140 | C9 and C10 carbons of the double bond. |

| Carbinol Carbons | ¹³C | 60 - 75 | C1 and C4 carbons bonded to the hydroxyl groups. |

| Aliphatic Chain Carbons | ¹³C | 20 - 40 | Carbons of the long alkyl chain. |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. masterorganicchemistry.com For Octadec-9-ene-1,4-diol, the IR spectrum would be dominated by absorptions corresponding to the hydroxyl (-OH) and alkene (C=C) groups.

The presence of the hydroxyl groups is confirmed by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations involved in hydrogen bonding. The C-O stretching vibrations of the primary and secondary alcohols would appear in the 1000-1260 cm⁻¹ region. The carbon-carbon double bond gives rise to a C=C stretching absorption, which is typically of medium intensity, around 1640-1680 cm⁻¹. The C-H stretching vibrations of the alkene group appear at wavenumbers just above 3000 cm⁻¹, while the C-H stretches of the long alkane chain are found just below 3000 cm⁻¹. docbrown.info

Characteristic IR Absorption Bands for Octadec-9-ene-1,4-diol

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Strong |

| Alkene (=C-H) | C-H Stretch | 3010 - 3100 | Medium |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium, sometimes weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a compound.

For Octadec-9-ene-1,4-diol (C₁₈H₃₆O₂), HRMS would confirm the molecular weight of approximately 284.2715 g/mol . The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org In electron ionization (EI-MS), the molecular ion peak [M]⁺ may be weak or absent due to the facile fragmentation of long-chain alcohols. miamioh.edu Common fragmentation pathways for a molecule like Octadec-9-ene-1,4-diol would include:

Loss of water: A prominent peak corresponding to [M-H₂O]⁺ is expected due to the elimination of a water molecule from the diol.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atoms is a common fragmentation pathway for alcohols. This would result in characteristic fragment ions.

Cleavage along the alkyl chain: The long hydrocarbon chain can fragment, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Cleavage near the double bond: Fragmentation can also be initiated at the site of unsaturation.

Atmospheric Pressure Chemical Ionization (APCI) is a softer ionization technique that can provide more prominent molecular ion information, which may be complemented by collision-induced dissociation (CID) to induce fragmentation and gain structural insights. uva.nl

Expected Key Fragments in the Mass Spectrum of Octadec-9-ene-1,4-diol

| m/z Value (Nominal) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 284 | [C₁₈H₃₆O₂]⁺ | Molecular Ion (M⁺) |

| 266 | [M-H₂O]⁺ | Loss of one water molecule |

| 248 | [M-2H₂O]⁺ | Loss of two water molecules |

| Various | Alkyl fragments | Cleavage along the C-C chain |

Chromatographic Methods for Purity, Isomer Separation, and Reaction Progression

Chromatographic techniques are essential for separating Octadec-9-ene-1,4-diol from reaction mixtures, assessing its purity, and resolving it from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rjptonline.org It is well-suited for the analysis of volatile and thermally stable compounds. To improve volatility and prevent thermal degradation, Octadec-9-ene-1,4-diol is often derivatized, for example, by silylation to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

The derivatized compound is injected into the GC, where it is separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification by comparing the obtained spectrum with library spectra or through interpretation of the fragmentation pattern. researchgate.net GC-MS is highly effective for assessing the purity of Octadec-9-ene-1,4-diol and identifying any volatile impurities or byproducts from its synthesis. researchgate.net The use of chiral stationary phases in GC columns can also enable the separation of enantiomers. gcms.cz

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Reaction Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis, such as long-chain diols.

Octadec-9-ene-1,4-diol can be analyzed using either normal-phase or reversed-phase HPLC. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound is separated based on its hydrophobicity. Since Octadec-9-ene-1,4-diol lacks a strong chromophore, detection can be achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), or by derivatization with a UV-absorbing agent. HPLC is an excellent tool for monitoring the progress of a reaction by quantifying the consumption of reactants and the formation of products over time. Furthermore, HPLC with chiral stationary phases can be employed for the separation of stereoisomers (enantiomers and diastereomers). nih.gov

Stereochemical Analysis and Chirality Determination of Octadec-9-ene-1,4-diol Isomers

The stereochemical complexity of Octadec-9-ene-1,4-diol arises from the presence of two stereogenic centers at the C-1 and C-4 positions, and a double bond at the C-9 position which can exist as either a cis (Z) or trans (E) isomer. This results in the possibility of multiple stereoisomers, including enantiomers and diastereomers. A thorough stereochemical analysis is therefore crucial for the isolation and characterization of a single, pure stereoisomer, which is often a prerequisite for its specific biological or industrial applications.

Despite the importance of such analyses for chiral molecules, a comprehensive search of scientific literature and chemical databases did not yield specific research findings or detailed analytical data for the stereochemical analysis and chirality determination of Octadec-9-ene-1,4-diol isomers. While general methods for the analysis of chiral diols and long-chain unsaturated alcohols are well-established, specific application of these techniques to Octadec-9-ene-1,4-diol, including data on chromatographic separation or spectroscopic characterization of its individual stereoisomers, is not publicly available.

The following discussion outlines the established methodologies that would be applicable to the stereochemical analysis of Octadec-9-ene-1,4-diol, based on research conducted on analogous compounds.

Hypothetical Analytical Approaches:

In the absence of specific data for Octadec-9-ene-1,4-diol, the analytical approach would typically involve a combination of chromatographic and spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This would be the primary method for separating the different stereoisomers. A variety of chiral stationary phases (CSPs) could be screened to achieve optimal separation of the enantiomeric and diastereomeric pairs. The choice of mobile phase, typically a mixture of alkanes and alcohols, would be critical in achieving baseline resolution.

Gas Chromatography (GC) on Chiral Columns: For volatile derivatives of Octadec-9-ene-1,4-diol, such as their trimethylsilyl (TMS) or acetylated forms, chiral GC columns could also be employed for separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy is a powerful tool for stereochemical determination. For diols, the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is a common strategy. The formation of diastereomeric esters with the (R)- and (S)-enantiomers of the CDA leads to distinct chemical shifts in the ¹H and ¹⁹F NMR spectra, which can be used to determine the absolute configuration of the stereocenters.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques provide information about the absolute configuration of chiral molecules in solution. By comparing the experimental VCD and ECD spectra with those predicted by quantum chemical calculations for the different possible stereoisomers, the absolute configuration can be assigned.

X-ray Crystallography: If a single stereoisomer of Octadec-9-ene-1,4-diol can be obtained in a crystalline form, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including the absolute configuration of the stereocenters.

Data Tables:

Due to the lack of specific research on Octadec-9-ene-1,4-diol, no experimental data tables can be provided. The following are examples of the types of data tables that would be generated from a comprehensive stereochemical analysis.

Table 1: Hypothetical Chiral HPLC Separation Parameters for Octadec-9-ene-1,4-diol Isomers

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| (1R, 4R, 9Z) | Data not available | Data not available |

| (1S, 4S, 9Z) | Data not available | Data not available |

| (1R, 4S, 9Z) | Data not available | Data not available |

| (1S, 4R, 9Z) | Data not available | Data not available |

Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for Mosher Esters of an Octadec-9-ene-1,4-diol Isomer

| Proton | Δδ (δS - δR) (ppm) |

| H-1 | Data not available |

| H-2a | Data not available |

| H-2b | Data not available |

| H-3a | Data not available |

| H-3b | Data not available |

| H-4 | Data not available |

| H-5a | Data not available |

| H-5b | Data not available |

While the stereochemical analysis and chirality determination are fundamental aspects of the chemical characterization of Octadec-9-ene-1,4-diol, there is a notable absence of specific research and data for this compound in the public domain. The methodologies for such an analysis are well-established and would involve a combination of chiral chromatography and spectroscopic techniques. Further research is required to isolate, characterize, and determine the absolute configuration of the various stereoisomers of Octadec-9-ene-1,4-diol.

Applications of Octadec 9 Ene 1,4 Diol in Sustainable Materials Science and Industrial Processes

Role as a Monomer in Bio-Based Polymer Chemistry

Long-chain diols derived from oleic acid are valuable monomers for producing bio-based polymers. Their structure, featuring a long aliphatic chain and terminal hydroxyl groups, allows them to be incorporated into various polymer backbones, influencing their final properties in unique ways. The presence of a double bond within the chain also offers a site for further chemical modification or cross-linking.

The polycondensation reaction between a diol and a dicarboxylic acid is a fundamental method for synthesizing polyesters. nih.govdergipark.org.tr Long-chain diols from oleic acid can be reacted with bio-based diacids, such as those also derived from oleic acid (e.g., 1,18-octadec-9-enedioic acid), to create fully bio-based polyesters. doi.orgfigshare.com These reactions are typically carried out at high temperatures under vacuum to facilitate the removal of water and drive the polymerization to achieve high molecular weights. nih.gov

The resulting polyesters are often semi-crystalline materials. researchgate.net Research on polyesters synthesized from C18 unsaturated diols and diacids shows they possess good thermal stability. doi.orgfigshare.com The characterization of these polymers using techniques like Nuclear Magnetic Resonance (NMR) confirms the formation of ester linkages, while Gel Permeation Chromatography (GPC) is used to determine their molecular weights. Thermal properties are analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 1: Thermal Properties of Polyesters Derived from C18 Unsaturated Monomers This table presents hypothetical data based on typical findings for oleic acid-derived polyesters.

| Polymer Composition (Diol + Diacid) | Melting Temp (Tm) (°C) | Glass Transition Temp (Tg) (°C) | Decomposition Temp (Td) (°C) |

|---|---|---|---|

| Poly(1,18-octadec-9-enediol-co-1,18-octadec-9-enedioate) | 70 - 85 | -20 to -30 | >350 |

| Poly(1,18-octadec-9-enediol-co-sebacic acid) | 65 - 80 | -25 to -35 | >340 |

| Poly(1,18-octadec-9-enediol-co-succinic acid) | 55 - 70 | -15 to -25 | >330 |

Polyurethanes (PUs) are synthesized through the reaction of polyols with diisocyanates. ethernet.edu.et Diols derived from oleic acid can act as the polyol component, specifically as a soft segment in the polyurethane structure. mdpi.comacs.org These long, flexible aliphatic chains impart elasticity and hydrophobicity to the final material. researchgate.net

The synthesis of these bio-based polyurethanes can be achieved through various methods, including the AB-type self-polycondensation of monomers derived from oleic acid that contain both a hydroxyl and an isocyanate precursor group. acs.org Alternatively, the diol can be reacted with common diisocyanates like 4,4'-methylenebis(phenylisocyanate) (MDI) or bio-based diisocyanates. mdpi.comresearchgate.net The resulting polyurethanes often exhibit phase-separated morphology, with soft segments derived from the oleic acid diol and hard segments from the diisocyanate, leading to versatile thermoplastic elastomers. acs.org Research has shown that incorporating an oleic-based diol can significantly enhance the hydrophobicity of waterborne polyurethanes, increasing the water contact angle of films from 60.8° to 90.3°. researchgate.net

While diols are not direct monomers for polyamides, the chemical platforms used to create them from oleic acid can also produce the necessary precursors for polyamide synthesis. Polyamides are formed from the polycondensation of a diamine with a dicarboxylic acid or by the ring-opening polymerization of lactams. nih.govkaist.ac.kr

Oleic acid is an excellent feedstock for producing these polyamide monomers. preprints.org Through chemical transformations like ozonolysis or metathesis followed by functional group conversion, oleic acid can be converted into long-chain α,ω-dicarboxylic acids (diacids) and α,ω-diamines. uni-bayreuth.de For example, the same C18 backbone found in octadecenediol can be used to synthesize 1,18-octadec-9-enedioic acid or the corresponding 1,18-diamino-octadec-9-ene. These bio-based monomers can then be polymerized to form novel long-chain polyamides, offering a sustainable alternative to petroleum-based nylons. uni-bayreuth.deresearchgate.net This demonstrates the versatility of oleochemicals as intermediates for a wide range of bio-based polymers. preprints.org

The molecular structure of the diol monomer is a critical determinant of the final polymer's macroscopic properties, including thermal performance and mechanical strength. researchgate.netnih.gov

Thermal Properties: The long C18 aliphatic chain of an octadecenediol introduces significant flexibility into the polymer backbone. In polyesters and polyurethanes, this typically results in a low glass transition temperature (Tg), characteristic of elastomeric or flexible materials. researchgate.netresearchgate.net The length of the methylene (B1212753) sequences between ester or urethane (B1682113) linkages directly influences crystallinity and melting temperature (Tm). researchgate.net Longer, uniform chains can pack into crystalline structures, and polymers made from these diols are often semi-crystalline. researchgate.netdoi.org However, the cis-double bond at the C9 position can disrupt chain packing, potentially lowering crystallinity compared to a fully saturated diol. doi.org

Mechanical Properties: The long, flexible diol segments act as soft segments in block copolymers like polyurethanes, imparting high elongation at break and toughness. dtic.milnih.gov In polyesters, using a long-chain diol compared to a shorter one (like 1,4-butanediol) generally increases flexibility and ductility while decreasing the elastic modulus. doi.orgresearchgate.net The presence of the double bond provides a reactive site for post-polymerization cross-linking, which can be used to transform a thermoplastic material into a thermoset, thereby significantly enhancing its mechanical strength, thermal stability, and chemical resistance.

Table 2: Structure-Property Relationships for Polymers with Aliphatic Diols This table provides a generalized comparison of expected properties.

| Diol Structural Feature | Impact on Polymer Property | Example |

|---|---|---|

| Long Aliphatic Chain (e.g., C18) | Increases flexibility, lowers Tg, enhances hydrophobicity. researchgate.net | Polyurethanes with soft, rubbery characteristics. |

| Short Aliphatic Chain (e.g., C4) | Increases rigidity, raises Tg and Tm. doi.org | More rigid and brittle polyesters. |

| Internal Unsaturation (C=C bond) | Reduces crystallinity, provides site for cross-linking. doi.org | Thermoplastics that can be cured into thermosets. |

| Saturated Chain (no C=C bond) | Allows for higher crystallinity and denser chain packing. | Polyesters with higher melting points. |

Formulation of Industrial Lubricants and Amphiphilic Agents

Oleic acid and its derivatives are well-established in the formulation of lubricants due to their excellent lubricity, high viscosity index, and biodegradability. pluto.imfosfa.org The long fatty acid chain forms a strong lubricating film on metal surfaces. Diols such as Octadec-9-ene-1,4-diol can be used as building blocks for high-performance biolubricants.

Through esterification reactions with other fatty acids or dicarboxylic acids, these diols can be converted into complex esters (polyol esters) with superior properties compared to simple vegetable oils. These synthetic esters can exhibit improved thermo-oxidative stability and better cold-flow behavior, overcoming key limitations of natural oils. researchgate.net The two hydroxyl groups provide multiple sites for esterification, allowing for the creation of branched or multi-armed molecules that have desirable viscosity and thermal characteristics for lubricant applications.

Furthermore, the structure of Octadec-9-ene-1,4-diol, containing a long hydrophobic aliphatic tail and hydrophilic diol head, makes it an ideal precursor for synthesizing amphiphilic agents or surfactants. These molecules can be used as emulsifiers, detergents, or wetting agents in various industrial formulations. britzholdings.com

Precursor in the Synthesis of Specialty Oleochemicals and Fine Chemicals

Octadec-9-ene-1,4-diol is itself a specialty oleochemical derived from the chemical modification of oleic acid. researchgate.netresearchgate.net It serves as a versatile intermediate in the synthesis of other high-value fine chemicals. britzholdings.com The hydroxyl groups can be converted into a wide range of other functional groups, and the double bond can be modified through reactions like epoxidation, ozonolysis, or metathesis. researchgate.net

For example, the diol can be oxidized to produce the corresponding dicarboxylic acid or ketodiol. The double bond can be epoxidized to form an epoxy diol, a highly reactive intermediate used in the synthesis of resins, plasticizers, and stabilizers. researchgate.net Through ozonolysis, the C18 chain can be cleaved at the double bond to produce shorter-chain bifunctional molecules, such as azelaic acid and nonanedioic acid derivatives, which are valuable monomers for other types of polymers and fine chemicals. This highlights the role of oleic acid-derived diols as platform molecules within a broader bio-refinery concept, enabling the production of a diverse portfolio of sustainable chemicals. nih.govfosfa.org

Biological and Biochemical Research of Octadec 9 Ene 1,4 Diol and Its Bio Derived Analogues

Biosynthetic Pathways and Metabolic Transformations in Non-Human Biological Systems

The transformation of oleic acid, the precursor to octadec-9-ene-1,4-diol and its analogues, is a significant area of research in lipid metabolism across various non-human biological systems. Microorganisms, plants, and fungi utilize sophisticated enzymatic machinery to introduce hydroxyl groups and other functionalities onto the C18 fatty acid backbone.

The biosynthesis of dihydroxy fatty acids from oleic acid is primarily catalyzed by hydratases and dioxygenases. These enzymes are key components of lipid metabolism, enabling organisms to produce a diverse array of signaling molecules and metabolic intermediates.

In bacteria, oleate (B1233923) hydratases (EC 4.2.1.53) are well-documented for their ability to hydrate (B1144303) the double bond of oleic acid to form monohydroxy fatty acids, which can be further metabolized. For instance, various microbial strains can convert oleic acid into 10-hydroxystearic acid (10-HSA). researchgate.net The bacterium Micrococcus luteus has been shown to metabolize oleic acid into 10-hydroxystearic acid, which is then oxidized to 10-ketostearic acid. researchgate.netnih.gov This pathway can lead to the production of valuable compounds like γ-dodecalactone through subsequent β-oxidation cycles. nih.gov

Pseudomonas aeruginosa employs a diol synthase pathway to convert oleic acid into dihydroxy derivatives. nih.gov This involves a dioxygenase that transforms oleic acid first into (10S)-hydroperoxyoctadec-8(E)-enoic acid ((10S)-HPOME) and subsequently into (7S,10S)-dihydroxyoctadec-8(E)-enoic acid ((7S,10S)-DiHOME). nih.gov This transformation is a sequential process involving both dioxygenase and hydroperoxide isomerase activities. nih.gov

Fungi, particularly oleaginous fungi like Aspergillus, Mortierella, and Mucor, are known for their robust fatty acid metabolism. nih.gov Some fungal species possess cytochrome P450 monooxygenases that can hydroxylate fatty acids. mdpi.com For example, recombinant cells of Aspergillus nidulans expressing a diol synthase can produce 5,8-dihydroxy-9(Z)-octadecenoic acid from oleic acid. Fungal pathways are also pivotal in the synthesis of various octadecanoids, a broad class of oxygenated 18-carbon fatty acids that includes diols, triols, and epoxides. nih.govacs.org

In plants, the lipoxygenase (LOX) pathway is a major route for the oxidation of polyunsaturated fatty acids. mdpi.com While LOX enzymes primarily act on fatty acids with a (1Z, 4Z)-pentadiene system, some can slowly oxygenate oleic acid. nih.govmdpi.com Plants also produce diols as components of cutin and suberin, the protective biopolyesters covering their epidermis. For instance, a di-unsaturated C18 α,ω-dioic acid, octadeca-cis-6, cis-9-diene-1,18-dioate, has been identified as a major monomer in the polyesters of Arabidopsis epidermis. researchgate.net

| Organism/System | Enzyme Class | Substrate | Key Product(s) | Reference |

|---|---|---|---|---|

| Micrococcus luteus | Oleate Hydratase, Dehydrogenase, β-oxidation enzymes | Oleic Acid | 10-Hydroxystearic acid, 10-Ketostearic acid, γ-Dodecalactone | researchgate.netnih.gov |

| Pseudomonas aeruginosa | Dioxygenase / Diol Synthase | Oleic Acid | (7S,10S)-Dihydroxyoctadec-8(E)-enoic acid | nih.gov |

| Aspergillus nidulans (recombinant) | Diol Synthase | Oleic Acid | 5,8-Dihydroxy-9(Z)-octadecenoic acid | |

| Plants (general) | Lipoxygenase (LOX), Cytochrome P450 | Oleic Acid, Linoleic Acid | Hydroxy fatty acids, Diols (in cutin/suberin) | mdpi.comresearchgate.net |

The identification of fatty acid diols from natural sources often involves sophisticated extraction and analytical techniques. While Octadec-9-ene-1,4-diol has not been specifically reported as isolated from natural extracts, its isomers and related compounds have been identified in both terrestrial plants and marine life.

A key example from flora is the identification of octadec-9-ene-1,18-dioate and the corresponding diol, (9Z)-octadec-9-ene-1,18-diol, in the plant Arabidopsis thaliana. researchgate.netnih.gov These compounds are components of the plant's cuticular polyester, highlighting the role of fatty diols in forming protective barriers. researchgate.net The general procedure for isolating such glycerolipids from plant tissues involves homogenization in a chloroform-methanol solvent system to inactivate endogenous lipases, followed by phase separation and extraction of the lipid-containing organic layer. nih.gov

Marine organisms are a rich source of unique bioactive lipids, including various diols. nih.gov For example, new diol esters of okadaic acid and dinophysistoxin-1 (B117357) have been isolated from the cultured marine dinoflagellate Prorocentrum lima. mdpi.com The isolation process for marine lipids typically involves solvent extraction of the biomass, followed by partitioning and multiple steps of chromatography to purify specific compounds. mdpi.comnih.gov Endophytic fungi derived from marine organisms, such as seaweeds, are also a promising source of novel secondary metabolites, including diols like albican-11,14-diol, which has been isolated from Aspergillus versicolor found in the green alga Codium fragilis. preprints.org

Oxygenated fatty acids, collectively known as oxylipins or octadecanoids for C18 derivatives, function as crucial signaling molecules in a wide range of biological processes in microorganisms, plants, and fungi. nih.govnih.govacs.org Although the specific role of Octadec-9-ene-1,4-diol is unknown, the functions of its analogues provide a framework for its potential activities.

In bacteria like Pseudomonas aeruginosa, the production of dihydroxy fatty acids such as (7S,10S)-DiHOME is linked to cell-cell communication and virulence. nih.gov These oxylipins can influence processes like biofilm formation and motility, which are critical for bacterial survival and pathogenicity. nih.gov

In plants, octadecanoids are central to defense signaling against pathogens and herbivores. nih.govacs.org They are involved in wound healing and developmental processes. Diols and dicarboxylic acids are also fundamental structural components of the plant cuticle, providing a physical barrier against environmental stress and water loss. researchgate.net

In fungi, oxylipins, referred to as psi factors, regulate the balance between sexual and asexual spore development. nih.gov For instance, metabolites derived from the oxygenation of oleic and linoleic acids are critical for fungal development and reproduction. nih.gov Some fungal fatty acid derivatives have also been found to inhibit bacterial biofilm formation, suggesting a role in inter-kingdom competition. preprints.org

Mechanistic Studies of Biochemical Interactions and Enzyme Substrate Specificity (Non-Human Focus)

The enzymes responsible for producing fatty acid diols exhibit specific mechanisms and substrate preferences. The diol synthase from P. aeruginosa provides a well-studied example. It catalyzes a sequential reaction where oleic acid is first oxygenated to a hydroperoxide ((10S)-HPOME), which then undergoes an isomerization reaction to form the 7,10-diol. nih.gov Isotopic labeling studies have shown that the initial dioxygenase reaction involves the abstraction of a hydrogen atom from C-8, while the subsequent hydroperoxide isomerase step involves hydrogen abstraction from C-7. nih.gov

Enzyme substrate specificity is a critical factor in determining the profile of oxylipins produced. The P. aeruginosa diol synthase shows a strong preference for oleic acid, though it can slowly oxygenate linoleic acid. nih.gov In contrast, plant lipoxygenases (LOXs) typically require a (1Z, 4Z)-pentadiene system, as found in linoleic and α-linolenic acids, and are less active on monounsaturated fatty acids like oleic acid. mdpi.com

Acyl-CoA dehydrogenases (ACADs), involved in fatty acid β-oxidation, also display distinct specificities based on the length of the fatty acyl chain. nih.gov The structure of the enzyme's active site, particularly the depth and shape of the substrate-binding cavity, dictates which fatty acids can be accommodated and efficiently catalyzed. nih.gov This principle of structural determination of specificity applies broadly to enzymes involved in lipid metabolism.

Structure-Activity Relationship (SAR) Investigations for Bio-Derived Analogues (Non-Therapeutic)

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure influences its biological activity. For fatty acids and their derivatives, key structural features include chain length, the number and position of double bonds, and the nature and location of functional groups like hydroxyls.

In the context of non-therapeutic applications, SAR is important for understanding the biological roles of these molecules. For example, studies on the effect of unsaturated fatty acids on phospholipase D activity in rat hearts (a non-human system) revealed that cis-unsaturation and a free carboxyl group were essential structural requirements for the stimulatory effect. nih.gov Oleic acid was one of the most effective activators. This indicates that the specific geometry of the double bond in analogues of Octadec-9-ene-1,4-diol is crucial for their interaction with enzymes.

In another example, the cytotoxicity of lactose-based fatty acid monoesters was shown to be directly related to the length of the fatty acid carbon chain. mdpi.com Longer chain lengths led to lower critical micelle concentrations (CMCs) and different cytotoxicity profiles. mdpi.com While these are not diols, the principle that lipophilicity and chain length modulate biological membrane interactions is directly relevant to fatty diol analogues. Such studies, even when focused on different endpoints, provide valuable insights into how the structure of fatty acid derivatives, including diols, dictates their physical properties and biological interactions.

Application as Precursors for Novel Bioactive Compounds (Excluding Human Therapeutic Targets)

Derivatives of oleic acid, including diols, are valuable precursors for the synthesis of a wide range of chemicals for industrial and agricultural applications. The enzymatic and chemical conversion of these bio-derived molecules represents a sustainable alternative to petroleum-based feedstocks.

One significant application is the production of dicarboxylic acids. For instance, oleic acid can be converted through a multi-step enzymatic process into 1,9-nonanedioic acid (azelaic acid), a valuable monomer for producing biopolyesters and polyamides. nih.gov This process can involve intermediate steps where hydroxylated fatty acids are produced.

Fatty acid diols themselves are direct precursors for polymers. For example, octadec-9-ene-7,12-diol and (9Z)-octadec-9-ene-1,18-diol are attractive monomers for the synthesis of polyurethanes and polyesters. journals.co.za The two hydroxyl groups can react with dicarboxylic acids or diisocyanates to form long polymer chains. The presence of a double bond within the chain allows for further modifications, such as cross-linking, to tailor the properties of the final material.

Furthermore, the oxidative cleavage of oleic acid-derived diols can yield shorter-chain mono- and dicarboxylic acids that are used in the production of lubricants, plasticizers, and fragrances. nih.gov The biotransformation of oleic acid by microorganisms like Micrococcus luteus to produce flavor compounds such as γ-dodecalactone is another example of using fatty acid metabolism to create high-value, non-therapeutic bioactive compounds. nih.gov

Example: Building Blocks for Iminosugar Analogues and Glycomimetics

Iminosugars and glycomimetics are classes of compounds that mimic the structure of carbohydrates and can interact with carbohydrate-processing enzymes. Their synthesis often involves multi-step sequences starting from chiral precursors. While unsaturated long-chain diols could potentially serve as starting materials for the synthesis of novel iminosugar analogues with lipophilic side chains, there is no specific research available that demonstrates the use of Octadec-9-ene-1,4-diol for this purpose. The synthesis of diverse glycomimetics from various bio-derived molecules has been an active area of research, but these studies have not utilized Octadec-9-ene-1,4-diol as a precursor.

Contemporary Challenges and Future Directions in Octadec 9 Ene 1,4 Diol Research

Advancements in Sustainable and Environmentally Benign Production Methodologies

The transition from petrochemical-based synthesis to sustainable methods is a primary challenge in the production of specialty chemicals like Octadec-9-ene-1,4-diol. Environmentally benign production methodologies are crucial for minimizing waste, reducing energy consumption, and utilizing renewable resources.

A key advancement lies in the adoption of biocatalysis, which utilizes enzymes or whole-cell systems to perform specific chemical transformations under mild conditions. researchgate.netacs.org Microbial enzymes, such as lipases and cytochrome P450 monooxygenases, offer high stereo- and regioselectivity, which is difficult to achieve with conventional chemical methods. researchgate.netrsc.org This approach reduces the need for protecting groups and minimizes the generation of hazardous byproducts, aligning with the principles of green chemistry. acs.orgmdpi.com For instance, the enzymatic synthesis of diols avoids the high temperatures and pressures often required in traditional chemical processes, leading to significant energy savings. researchgate.net

Solvent selection is another critical aspect of sustainable production. The use of green solvents, such as ionic liquids or supercritical carbon dioxide (scCO₂), is being explored to replace volatile and often toxic organic solvents. mdpi.comresearchgate.net Solvent-free reaction conditions are also a highly desirable goal, further reducing the environmental footprint of the synthesis process. researchgate.net Research into the use of Brønsted acidic ionic liquids has shown promise in promoting esterification reactions of long-chain fatty acids at room temperature, a potential step in a multi-stage synthesis of diols. researchgate.net

Future work in this area will likely focus on process optimization, including the development of robust, recyclable biocatalysts and the design of integrated biorefinery concepts where waste streams from one process become feedstocks for another.

Design and Implementation of Next-Generation Catalytic Systems for Enhanced Efficiency

The efficiency of converting bio-based feedstocks into Octadec-9-ene-1,4-diol is heavily dependent on the catalytic systems employed. Both biocatalytic and chemocatalytic approaches present unique challenges and opportunities for improvement.

In biocatalysis, enzymes like diol synthases and P450 monooxygenases are of particular interest. rsc.orgnih.gov While these enzymes can exhibit remarkable specificity, their stability, activity, and cofactor dependency can be limiting factors for industrial-scale production. Future research is directed towards protein engineering to enhance enzyme robustness and catalytic efficiency. For example, engineered P450 enzymes could be designed to selectively hydroxylate specific positions on the fatty acid chain. The development of whole-cell biocatalysts that can internally regenerate necessary cofactors, such as NADPH, is a promising strategy to improve the economic viability of these processes. mdpi.com

The table below summarizes different enzymatic approaches for the synthesis of diols.

Table 1: Enzymatic Approaches for Diol Synthesis| Enzyme Class | Substrate Example | Product Example | Key Advantages | Reference |

|---|---|---|---|---|

| Diol Synthase | Linoleic Acid | 5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid | High conversion yield | nih.gov |

| Lipase | Dimethyl furan-2,5-dicarboxylate, 1,4-cyclohexanedimethanol | Oligofuranoate diols | High end-group fidelity, solvent-free options | researchgate.netacs.org |

| Cytochrome P450 | Fatty acids, Alkanes | ω-hydroxy fatty acids, non-vicinal diols | Selective C-H bond oxyfunctionalization | rsc.org |

| Carboxylic Acid Reductase | ω-hydroxy fatty acids | α,ω-diols | High bioconversion rates in sequential reactions | mdpi.com |

From a chemocatalysis perspective, developing selective and reusable catalysts for the hydroxylation of unsaturated fatty acids is a major goal. Homogeneous catalysts often suffer from difficulties in separation and recycling, while heterogeneous catalysts can have lower activity and selectivity. mdpi.com Future efforts will focus on designing structured catalysts, such as metal-organic frameworks (MOFs) or zeolites, with tailored active sites that can direct the hydroxylation to the desired positions on the C18 backbone of oleic acid derivatives. acs.org The integration of organocatalysis also presents mild and selective methods for diol functionalization. rsc.org

Exploration of Underutilized Bio-Based Feedstocks for Expanded Production Scale

The availability and sustainability of feedstocks are critical for the large-scale production of Octadec-9-ene-1,4-diol. While oleic acid, derived from vegetable oils, is a logical precursor, its use competes with food production. nih.gov A significant challenge is to expand the feedstock base to include underutilized and non-food sources.

Microbial oils, or single-cell oils, from oleaginous yeasts, fungi, and microalgae are promising alternatives. nih.govresearchgate.net These microorganisms can be cultivated on non-arable land and can utilize various waste streams, such as lignocellulosic biomass or industrial off-gases, as carbon sources. nih.govresearchgate.net Genetically engineering these microbes to produce high quantities of specific fatty acids like oleic acid is an active area of research. researchgate.net

Another avenue is the valorization of waste cooking oils and other lipid-rich waste streams. These feedstocks are abundant and low-cost, but their variable composition and impurity profiles present purification challenges that need to be addressed through robust pre-treatment and catalytic conversion processes. mdpi.com

The table below presents potential bio-based feedstocks for producing long-chain diols.

Table 2: Potential Bio-Based Feedstocks| Feedstock Category | Specific Example | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Vegetable Oils | Oleic Acid, Linoleic Acid | High purity, established supply chains | Competition with food supply, land use | nih.govresearchgate.net |

| Microbial Oils | Algal lipids (Nannochloropsis spp.) | Non-food source, can use waste streams | Cultivation and extraction costs, lower yields | researchgate.net |

| Lignocellulosic Biomass | Hemicellulose, Cellulose | Abundant, non-food source | Complex multi-step conversion required | researchgate.net |

| Waste Streams | Waste cooking oil | Low cost, waste valorization | Variable composition, impurities | mdpi.com |

Integration into Emerging High-Performance Material Applications

A significant challenge for any new bio-based monomer is its successful integration into existing or novel high-performance materials. The unique structure of Octadec-9-ene-1,4-diol, with its long aliphatic chain, a site of unsaturation, and two hydroxyl groups, suggests its potential use as a building block for polymers like polyesters and polyurethanes. researchgate.net

The long C18 backbone can impart flexibility, hydrophobicity, and a lower glass transition temperature to polymers, which could be advantageous for applications in elastomers, coatings, and adhesives. The double bond offers a site for further chemical modification, such as cross-linking to create thermoset materials with enhanced mechanical properties or thermal stability.

The primary challenge is to demonstrate a clear structure-property relationship that justifies its use over existing diols. This requires systematic studies to synthesize a range of polymers incorporating Octadec-9-ene-1,4-diol and to characterize their thermal, mechanical, and chemical resistance properties. For example, diols derived from oleic acid have been used to create thermoplastic polyurethanes with varying molar masses and thermal stabilities. researchgate.net Future research must focus on identifying niche applications where the specific properties conferred by this diol provide a distinct performance advantage.

Deeper Mechanistic Understanding of Biosynthetic Routes in Model Organisms

Harnessing the power of biotechnology for the production of Octadec-9-ene-1,4-diol requires a fundamental understanding of the biosynthetic pathways that can produce long-chain diols in nature. While no organism is known to naturally produce this specific compound, related pathways in microorganisms provide valuable insights.

In microalgae like Nannochloropsis oceanica, long-chain alkyl diols are synthesized from C14-C18 fatty acids. researchgate.net The proposed pathways involve enzymes such as polyketide synthases (PKSs), fatty acid elongases (FAEs), and various reductases, although the exact enzymatic sequence is not fully elucidated. researchgate.net Similarly, fungi like Aspergillus nidulans possess diol synthases that can convert fatty acids into dihydroxy fatty acids. nih.govdntb.gov.uafao.org

A major challenge is the identification and characterization of the specific enzymes responsible for each step of the biosynthesis, particularly the reductases that convert the carboxylic acid group to a primary alcohol and the hydroxylases that introduce the second hydroxyl group at a specific position. Metabolic engineering efforts in model organisms like Escherichia coli or Saccharomyces cerevisiae are crucial. nih.govnih.gov This involves assembling heterologous pathways by combining genes from different organisms to create a synthetic route to the target molecule. mdpi.comnih.gov A deeper mechanistic understanding will enable the rational design of microbial cell factories capable of producing Octadec-9-ene-1,4-diol directly from simple sugars or other renewable feedstocks with high efficiency and titer. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.